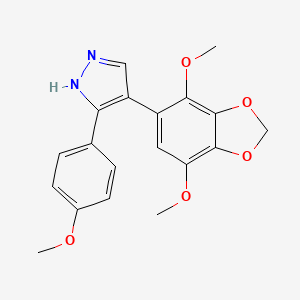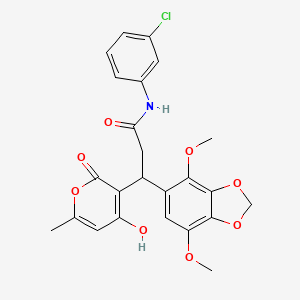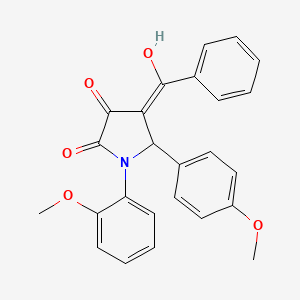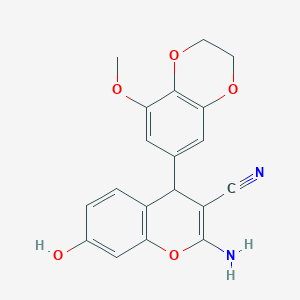![molecular formula C8H4N4O2 B11047839 5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11047839.png)
5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-FURYL)[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE, also known as furazanopyrazine, is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system containing both oxadiazole and pyrazine moieties, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-FURYL)[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE typically involves the construction of the oxadiazole and pyrazine rings followed by their fusion. One common method involves the reaction of 3,4-diaminofurazan with oxalic acid under amide condensation conditions . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxadiazolopyrazine structure.
Industrial Production Methods
Industrial production of 5-(2-FURYL)[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2-FURYL)[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it useful in various applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological studies, particularly in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research has indicated potential therapeutic applications, including as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism by which 5-(2-FURYL)[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE exerts its effects is primarily through its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing properties, due to the oxadiazole and pyrazine rings, enable it to participate in various charge-transfer processes. This makes it effective in applications such as chemosensors and charge-transport materials .
Comparison with Similar Compounds
Similar Compounds
[1,2,5]Thiadiazolo[3,4-B]Pyrazine: Similar in structure but contains a sulfur atom instead of an oxygen atom in the oxadiazole ring.
Quinoxaline: Another heterocyclic compound with similar electronic properties but different ring structure.
Uniqueness
5-(2-FURYL)[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE stands out due to its unique combination of oxadiazole and pyrazine rings, which confer distinct electronic and chemical properties. This makes it particularly useful in applications requiring strong electron-withdrawing capabilities and stability under various conditions .
Properties
Molecular Formula |
C8H4N4O2 |
|---|---|
Molecular Weight |
188.14 g/mol |
IUPAC Name |
5-(furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C8H4N4O2/c1-2-6(13-3-1)5-4-9-7-8(10-5)12-14-11-7/h1-4H |
InChI Key |
MIGWGWNABILZHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC3=NON=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(2-furanyl)-1,3-dimethyl-](/img/structure/B11047765.png)


![N-(4-methylphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B11047791.png)
![6-(4-fluorophenyl)-5a,6-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B11047796.png)
![1-(3,4-dichlorophenyl)-3-{(Z)-[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea](/img/structure/B11047804.png)
![6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11047814.png)
![Ethyl 5-({1-methyl-4-[(2,4,6-trichloroanilino)carbonyl]-1H-1,2,3-triazol-5-YL}sulfanyl)-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11047819.png)

![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047825.png)
![3-ethyl-6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11047827.png)
![1-Phenyl-3-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]guanidine](/img/structure/B11047831.png)
![1-cyclohexyl-4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11047835.png)

